alpha-Acetylmethadol hydrochloride
Descripción general
Descripción
Alpha-Acetylmethadol hydrochloride, also known as Levacetylmethadol (INN), levomethadyl acetate (USAN), OrLAAM (trade name) or levo-α-acetylmethadol (LAAM), is a synthetic opioid similar in structure to methadone . It has a long duration of action due to its active metabolites . LAAM is indicated as a second-line treatment for the treatment and management of opioid dependence if patients fail to respond to drugs like methadone or buprenorphine .
Molecular Structure Analysis
The molecular formula of alpha-Acetylmethadol hydrochloride is C23H31NO2 . Its average mass is 353.498 Da and its monoisotopic mass is 353.235474 Da .Aplicaciones Científicas De Investigación
Comparative Study with Methadone
Alpha-Acetylmethadol hydrochloride, a synthetic congener of methadone, was evaluated for its efficacy in treating long-term heroin users. In a controlled study, it was compared with methadone in a group of patients already stabilized on methadone. The study observed no significant differences in social adjustment between the two groups, highlighting its potential as an alternative treatment for heroin addiction (Jaffe et al., 1970).
Interaction with Cardiac K+ Channels
Research has explored the interaction of Alpha-Acetylmethadol with human cardiac K+ channels, notably HERG (human ether-a-go-go-related gene), KvLQT1/minK, and Kv4.3. The study found that Alpha-Acetylmethadol inhibited HERG channel currents in a voltage-dependent manner, which could explain clinical cases of QT interval prolongation and ventricular arrhythmia associated with its use (Kang et al., 2003).
Metabolic Pathways
The metabolism of Alpha-Acetylmethadol and its transformation into active metabolites like methadone were studied using gas-liquid chromatography. This research contributes to understanding its pharmacokinetics and the mechanisms underlying its longer duration of action compared to methadone (Kochhar et al., 1977).
Potential in Chronic Pain Treatment
A study explored the use of Alpha-Acetylmethadol in treating chronic pain patients who abuse opioids. The drug showed efficacy in relieving pain and reducing opioid abuse in some patients. This suggests its potential applicability in managing chronic pain, especially in patients with a history of opioid abuse (Tennant, 1983).
Chemical Analysis and Synthesis
There have been advances in the chemical analysis and synthesis of Alpha-Acetylmethadol and its metabolites. These include the development of methods for N-demethylation and techniques for quantitative analysis in biological specimens, which are crucial for understanding its pharmacological properties and for drug development (Chatterjie & Inturrisi, 1975; Jennison et al., 1979).
Impact on Hepatic Enzymes
Alpha-Acetylmethadol has been observed to induce hepatic drug metabolizing enzyme systems. This insight is critical for assessing drug interactions and understanding the impact of Alpha-Acetylmethadol on liver function (Bellward et al., 1977).
Mecanismo De Acción
LAAM acts as a μ-opioid receptor agonist . It also acts as a potent, noncompetitive α3β4 neuronal nicotinic acetylcholine receptor antagonist . LAAM undergoes extensive first-pass metabolism to the active demethylated metabolite nor-LAAM, which is further demethylated to a second active metabolite, dinor-LAAM . These metabolites are more potent than the parent drug .
Safety and Hazards
Propiedades
IUPAC Name |
[(3R,6R)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2.ClH/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21;/h7-16,18,22H,6,17H2,1-5H3;1H/t18-,22-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBPQRGCVJOTNT-TVNLMDKXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53757-35-0 | |
Record name | alpha-Acetylmethadol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053757350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .ALPHA.-ACETYLMETHADOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SA3GLL5HG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.